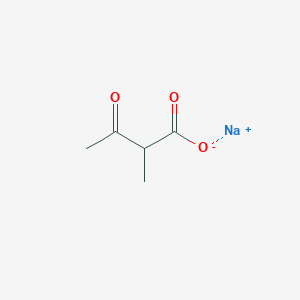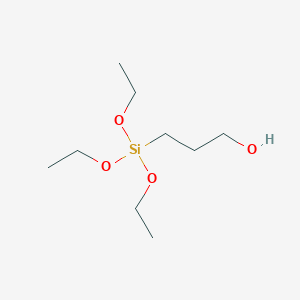![molecular formula C8H4F2N2O3 B13117335 2-(Difluoromethyl)oxazolo[4,5-b]pyridine-5-carboxylicacid](/img/structure/B13117335.png)
2-(Difluoromethyl)oxazolo[4,5-b]pyridine-5-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)oxazolo[4,5-b]pyridine-5-carboxylic acid is a heterocyclic compound that features a fused oxazole and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)oxazolo[4,5-b]pyridine-5-carboxylic acid typically involves the condensation of 2-amino-3-hydroxypyridine with benzoyl chlorides under microwave irradiation in solvent-free conditions. This method utilizes amino-functionalized SBA-15 (SBA-Pr-NH2) as a basic nano-catalyst, which offers advantages such as short reaction times, high yields, and simple work-up .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)oxazolo[4,5-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus oxychloride, phosphorus pentachloride, and polyphosphoric acid for cyclization reactions . Microwave irradiation and solvent-free conditions are also frequently employed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, cyclization reactions can yield various oxazolo[4,5-b]pyridine derivatives .
Scientific Research Applications
2-(Difluoromethyl)oxazolo[4,5-b]pyridine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other heterocyclic compounds.
Medicine: It is investigated for its potential as a kinase inhibitor and other therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)oxazolo[4,5-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to interact with DNA gyrase, stabilizing the protein and increasing its stability . Molecular docking and dynamics simulations have provided insights into these interactions, highlighting the compound’s potential as an antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
2-Aryloxazolo[4,5-b]pyridines: These compounds share a similar oxazole-pyridine fused ring system and exhibit various pharmacological activities.
Oxazolo[5,4-d]pyrimidines: These compounds also feature a fused oxazole ring and are used as kinase inhibitors and antiviral agents.
Uniqueness
2-(Difluoromethyl)oxazolo[4,5-b]pyridine-5-carboxylic acid is unique due to the presence of the difluoromethyl group, which can enhance its biological activity and stability
Properties
Molecular Formula |
C8H4F2N2O3 |
|---|---|
Molecular Weight |
214.13 g/mol |
IUPAC Name |
2-(difluoromethyl)-[1,3]oxazolo[4,5-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C8H4F2N2O3/c9-5(10)7-12-6-4(15-7)2-1-3(11-6)8(13)14/h1-2,5H,(H,13,14) |
InChI Key |
KQJJYXDQDRHUBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1OC(=N2)C(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


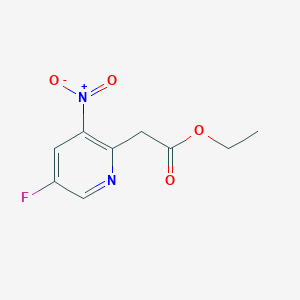

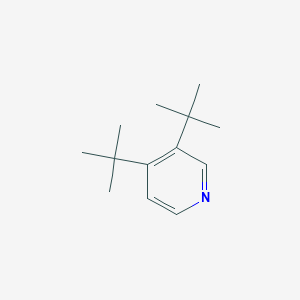
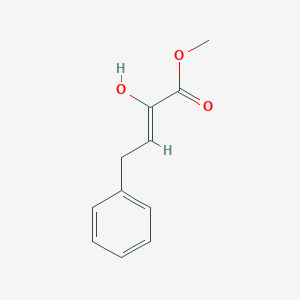
![propyl 4-[(2S)-2-hydroxy-1-oxobutan-2-yl]-6-methoxy-5-(phenylmethoxymethyl)pyridine-2-carboxylate](/img/structure/B13117289.png)
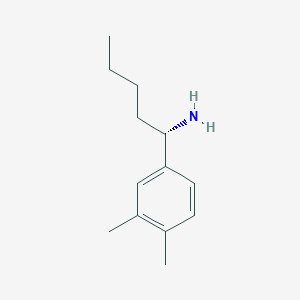
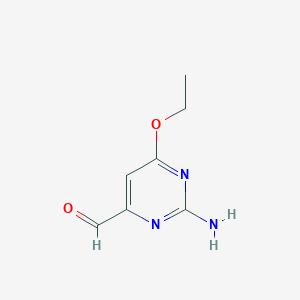
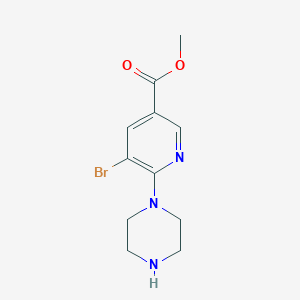
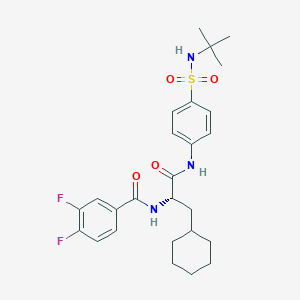
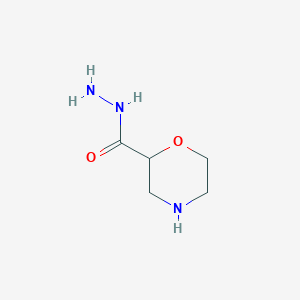
![Imidazo[1,5-A]pyrazine-8(7H)-thione](/img/structure/B13117327.png)
